molecular formula C21H23FN4O3 B4013041 N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide

N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide

Cat. No. B4013041
M. Wt: 398.4 g/mol
InChI Key: HQBKBSXERKZVIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide involves condensation reactions between carbamimide and 3-fluorobenzoic acid under basic conditions, characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. The structure is confirmed by XRD data, indicating specific crystal system and space group parameters (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis reveals that closely related compounds exhibit similar conformations but differ in intermolecular interactions. For example, compounds with 3-fluorobenzoyl groups are linked by hydrogen bonds into a three-dimensional structure, highlighting the significance of halogen substitutions on molecular interactions (Mahesha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involve nucleophilic aromatic substitution, carbodiimide-mediated condensation, and cyclization reactions. The reactivity is influenced by the presence of fluorine, affecting electron density and facilitating specific reactions. These processes are crucial for introducing various functional groups, indicating the compound's versatility in chemical modifications (Babu et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction studies provide insights into the crystal system, space group, and unit cell parameters, which are essential for understanding the compound's physical state and stability (Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the compound's functional groups and molecular geometry. Studies on analogs have explored modifications to enhance properties such as binding affinity and selectivity, demonstrating the impact of structural variations on chemical behavior (Matecka et al., 1997).

properties

IUPAC Name

N-[2-[4-(3-fluorobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c22-17-6-4-5-16(15-17)21(29)26-13-11-25(12-14-26)10-9-23-19(27)20(28)24-18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBKBSXERKZVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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